Amyl 2-furoate

Descripción general

Descripción

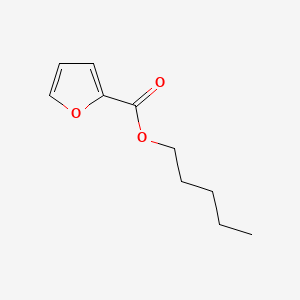

Amyl 2-furoate, also known as pentyl furoate, is an organic compound belonging to the class of furoic acid esters. It is characterized by its ester linkage between a furan ring and a pentyl group. This compound is known for its pleasant odor and is commonly used in the flavor and fragrance industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amyl 2-furoate can be synthesized through the esterification of 2-furoic acid with amyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 2-furoic acid with amyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The final product is obtained with high purity through further purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Hydrolysis and Ester Cleavage

Amyl 2-furoate undergoes hydrolysis in biological systems, breaking into 2-furoic acid and amyl alcohol . This reaction is catalyzed by carboxylesterases (A-esterases) present in mammalian tissues, particularly the liver and gastrointestinal tract .

Mechanism :

-

Enzymatic hydrolysis : Catalyzed by pancreatic esterases or hepatic carboxylesterases.

-

pH-dependent non-enzymatic hydrolysis : Occurs in acidic or alkaline conditions, though slower than enzymatic pathways .

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Hydrolysis rate (in vivo) | Complete within 2–6 hours | |

| Primary products | 2-Furoic acid + amyl alcohol |

Oxidative Metabolism Pathways

After hydrolysis, the resulting 2-furoic acid undergoes further oxidation and conjugation:

2.1. Oxidation to Reactive Intermediates

-

Furfural formation : 2-Furoic acid is oxidized to furfural, a reactive aldehyde .

-

Epoxidation : In rodents, cytochrome P450 enzymes convert furfural to furfural-2,3-epoxide or α-ketoglutaric acid, leading to decarboxylation and CO₂ production .

Species-Specific Differences :

| Species | Pathway Dominance | Metabolites Identified |

|---|---|---|

| Humans | Glycine conjugation (no CO₂ production) | 2-Furoylglycine, 2-furanacryloylglycine |

| Rodents | Oxidative decarboxylation | CO₂, glutathione conjugates |

3.1. Glycine Conjugation

2-Furoic acid conjugates with glycine in humans, forming 2-furoylglycine , which is excreted renally. This pathway predominates at low doses but becomes saturated at higher exposures .

3.2. Formation of Furanacrylic Acid

-

2-Furoic acid condenses with acetyl-CoA to form 2-furanacryloyl-CoA , which is further processed into 2-furanacrylic acid and its glycine conjugate .

Urinary Metabolites :

| Metabolite | Percentage Excretion (Rodents) |

|---|---|

| 2-Furoylglycine | >40% |

| 2-Furanacryloylglycine | 15–30% |

| Free 2-furoic acid | <5% |

4.1. Acute Toxicity

-

LD₅₀ (oral, rodents) : 100–250 mg/kg bw, with hepatic necrosis and elevated liver enzymes observed at high doses .

-

ADI (JECFA) : 0–0.5 mg/kg bw for furfuryl and furoate esters, including this compound .

4.2. Genotoxicity

No direct evidence of genotoxicity exists for this compound. Reactive intermediates (e.g., furfural-2,3-epoxide) are transient and detoxified via glutathione conjugation in vivo .

Stability and Degradation

This compound is stable under neutral conditions but degrades under:

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor:

Amyl 2-furoate serves as a precursor in the synthesis of various furan derivatives. Its structure allows it to participate in numerous organic reactions, making it valuable in synthetic chemistry.

Reactivity:

The compound can undergo several chemical transformations:

- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to 2-furoic acid and amyl alcohol.

- Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.

- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. Studies exploring its efficacy against various bacterial strains have shown promising results, suggesting its potential as a natural preservative in food products.

Antioxidant Activity:

The compound has been investigated for its antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of aging and various diseases linked to oxidative damage.

Medical Applications

Drug Delivery Systems:

this compound's ester linkage is being explored for its potential use in drug delivery systems. The hydrolysis of this ester in biological environments can facilitate the controlled release of therapeutic agents, enhancing their efficacy and reducing side effects.

Therapeutic Research:

Ongoing research is examining the compound's role in developing new therapeutic agents, particularly those targeting specific biological pathways associated with diseases such as cancer and inflammation.

Industrial Applications

Flavor and Fragrance Industry:

this compound is widely used in the flavor and fragrance industry due to its fruity and floral aroma. It imparts desirable scents to various consumer products, including perfumes, cosmetics, and food flavorings.

Cosmetic Products:

The compound's pleasant scent and potential skin benefits make it a popular ingredient in cosmetic formulations. Its use is often aimed at enhancing user experience through fragrance while providing additional functional benefits.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against certain bacterial strains commonly found in food spoilage. The results indicated that concentrations as low as 0.5% could effectively reduce microbial load without affecting food quality.

Case Study 2: Controlled Release Drug Delivery

In a recent investigation into drug delivery systems utilizing this compound, researchers developed a formulation that released an anti-inflammatory agent over a prolonged period. The study highlighted the compound's ability to enhance bioavailability while minimizing side effects associated with traditional delivery methods.

Mecanismo De Acción

The mechanism of action of amyl 2-furoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, its ester linkage can undergo hydrolysis to release 2-furoic acid and amyl alcohol, which may exhibit their own biological activities. The molecular targets and pathways involved in these activities are still under investigation .

Comparación Con Compuestos Similares

Amyl 2-furoate can be compared with other furoic acid esters such as:

- Methyl 2-furoate

- Ethyl 2-furoate

- Propyl 2-furoate

- Butyl 2-furoate

- Hexyl 2-furoate

Uniqueness: this compound stands out due to its specific ester linkage with a pentyl group, which imparts unique olfactory properties compared to other furoic acid esters. Its longer alkyl chain contributes to its distinct fruity and floral aroma, making it particularly valuable in the flavor and fragrance industry .

Actividad Biológica

Amyl 2-furoate, also known as amyl furoate, is an ester derived from 2-furoic acid and amyl alcohol. This compound has garnered attention due to its potential applications in flavoring and fragrance industries, as well as its biological activity. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

- IUPAC Name : this compound

Metabolism and Biotransformation

The metabolism of this compound involves hydrolysis into its constituent components—amyl alcohol and 2-furoic acid. The metabolic pathway can be summarized as follows:

- Hydrolysis : this compound is hydrolyzed to form amyl alcohol and 2-furoic acid.

- Oxidation : The resulting 2-furoic acid can undergo further oxidation to form various metabolites.

- Conjugation : These metabolites are often conjugated with glycine or CoA, facilitating their excretion via urine .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of certain pathogenic microorganisms, making it a potential candidate for use in food preservation and safety applications.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound in food applications. The Joint FAO/WHO Expert Committee on Food Additives reviewed the compound and established a No Observed Effect Level (NOEL) for its consumption.

- NOEL : Established at doses below which no adverse effects were observed in animal studies.

- Genotoxicity : this compound has shown negative results in several genotoxicity assays, indicating a low risk for mutagenic effects .

Case Studies

- Food Flavoring Applications :

- Ecotoxicological Impact :

Propiedades

IUPAC Name |

pentyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-7-13-10(11)9-6-5-8-12-9/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJZMKPSRLHMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015776 | |

| Record name | Pentyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, sweet, caramellic, winey, somewhat herbaceous odour | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.031-1.038 | |

| Record name | Amyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/714/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4996-48-9, 1334-82-3 | |

| Record name | Pentyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4996-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furancarboxylic acid, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004996489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxylic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854ADO0G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.